Product packaging for 5,7,2'-Trihydroxy-6-methoxyisoflavone(Cat. No.:CAS No. 132915-50-5)

5,7,2'-Trihydroxy-6-methoxyisoflavone

Cat. No.: B1239311
CAS No.: 132915-50-5
M. Wt: 300.26 g/mol
InChI Key: SRXIDIOVDWRHPY-UHFFFAOYSA-N
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Description

Contextualizing Isoflavonoids within Plant Secondary Metabolites

Plants produce a remarkable diversity of chemical compounds that are not directly involved in their primary growth and development. These are known as secondary metabolites and play crucial roles in the plant's interaction with its environment. researchgate.netnih.govbohrium.com They can act as defense mechanisms against herbivores, pathogens, and UV radiation, or as attractants for pollinators and symbiotic microorganisms. researchgate.netnih.gov

Isoflavonoids are a prominent class of these secondary metabolites, belonging to the larger group of flavonoids. bohrium.comfrontiersin.org They are characterized by a 3-phenylchroman skeleton, which distinguishes them from other flavonoid subclasses. nih.gov Primarily found in the Leguminosae family, particularly in soybeans, isoflavonoids are integral to plant defense systems and symbiotic relationships, such as inducing nodulation genes for nitrogen fixation. nih.govnih.govnih.gov

Overview of the Isoflavone (B191592) Class and its Structural Diversity

The basic structure of an isoflavone consists of two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic C-ring. researchgate.net The position of the B-ring attachment to the C-ring at the C3 position is the defining feature of isoflavones, differentiating them from flavones where the B-ring is attached at the C2 position. researchgate.net

This fundamental isoflavone core can be modified in numerous ways, leading to a vast structural diversity within the class. These modifications include variations in the number and position of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and other substituent groups on the aromatic rings. Furthermore, isoflavones can exist as aglycones (the core isoflavone structure) or as glycosides, where a sugar molecule is attached to the core, most commonly via a hydroxyl group. nih.gov This structural variety gives rise to a wide spectrum of physicochemical properties and biological activities.

Significance of Oxygenation Patterns and Substituents in Isoflavone Bioactivity

The biological activity of isoflavones is profoundly influenced by the pattern of oxygen-containing functional groups (hydroxyl and methoxy groups) and other substituents on their core structure. The number, position, and type of these groups dictate how the molecule interacts with biological targets such as enzymes and receptors.

Rationale for Comprehensive Research on 5,7,2'-Trihydroxy-6-methoxyisoflavone

The specific isoflavone, this compound, presents a unique combination of structural features that makes it a compelling subject for detailed research. Its name reveals a precise arrangement of functional groups: hydroxyl groups at positions 5, 7, and 2', and a methoxy group at position 6. This particular oxygenation pattern is less common than that of more widely studied isoflavones like genistein (B1671435) and daidzein (B1669772).

The presence of a hydroxyl group at the 2' position on the B-ring is of particular interest, as this feature has been associated with distinct biological activities in other flavonoid classes. drugbank.com Investigating this compound allows researchers to explore how this specific combination of substituents influences its chemical properties and potential interactions with biological systems. A thorough understanding of this individual compound can contribute to a more comprehensive map of structure-activity relationships within the isoflavone class, potentially revealing new avenues for scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B1239311 5,7,2'-Trihydroxy-6-methoxyisoflavone CAS No. 132915-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132915-50-5

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

5,7-dihydroxy-3-(2-hydroxyphenyl)-6-methoxychromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)9(7-22-12)8-4-2-3-5-10(8)17/h2-7,17-18,20H,1H3

InChI Key

SRXIDIOVDWRHPY-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O

Other CAS No.

132915-50-5

Synonyms

irilin B

Origin of Product

United States

Natural Occurrence, Distribution, and Isolation Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating any phytochemical is its extraction from the raw plant material. The choice of solvent and method is critical for maximizing yield and minimizing the degradation of the target compounds.

The extraction of isoflavones is typically achieved using organic solvents of varying polarities. researchgate.net Common solvents employed include:

Ethanol and Methanol: Often used as aqueous solutions (e.g., 70-80% ethanol), these polar protic solvents are effective at extracting a broad range of polyphenolic compounds, including isoflavone (B191592) glycosides and aglycones. muni.czresearchgate.net

Ethyl Acetate (B1210297): This solvent is of intermediate polarity and is frequently used in liquid-liquid partitioning to separate isoflavones from more polar or non-polar impurities in the crude extract.

Chloroform (B151607): A non-polar solvent, chloroform can be used to remove lipids and other non-polar compounds from the initial plant material or extract.

Butanol: This polar solvent is also used in liquid-liquid extraction to isolate glycosidic forms of flavonoids.

To enhance extraction efficiency, various optimized protocols have been developed. These often involve manipulating temperature, time, and the physical method of agitation. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are employed to improve solvent penetration into the plant cells and can reduce extraction time and solvent consumption. researchgate.net For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been optimized for isoflavone extraction from legumes, highlighting the importance of the agitation system in extraction efficiency. nih.gov

Chromatographic Separation and Purification Strategies

Following extraction, the complex mixture of compounds must be separated to isolate the target molecule in a pure form. This is typically a multi-step process involving various chromatographic techniques.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental purification technique in natural product chemistry. youtube.com The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica gel (the stationary phase). youtube.com Polar compounds, such as those with multiple hydroxyl groups like 5,7,2'-Trihydroxy-6-methoxyisoflavone, would generally have a stronger affinity for the polar silica gel and thus elute more slowly than non-polar compounds. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or chloroform and a more polar solvent like ethyl acetate or methanol, is crucial for achieving good separation. nih.gov

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small quantities of compounds. rochester.edu It operates on the same principle as analytical TLC but uses thicker silica gel plates to accommodate larger sample loads. rochester.edu A concentrated solution of the partially purified fraction is applied as a band onto the plate, which is then developed in a suitable solvent system. rochester.edu The separated bands of compounds can be visualized (e.g., under UV light), and the band corresponding to the target compound is scraped from the plate. The compound is then eluted from the silica gel with a polar solvent. nih.govrochester.edu

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of isoflavones, offering high resolution and sensitivity. nih.govnih.gov Preparative HPLC is used to isolate pure compounds from complex mixtures. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), is the most common mode for isoflavone separation. nih.govnih.gov The conditions, including the column, mobile phase gradient, and flow rate, would need to be optimized to achieve the baseline separation of this compound from other closely related isomers and impurities. uchile.cl

Biosynthesis and Metabolic Pathways in Biological Systems

General Isoflavonoid (B1168493) Biosynthetic Routes in Plants

Isoflavonoids are a class of phenolic secondary metabolites primarily found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation. nih.gov Their biosynthesis originates from the general phenylpropanoid pathway, which provides the foundational carbon skeleton. nih.govresearchgate.net

The journey to isoflavonoids begins with the amino acid L-phenylalanine. A series of three core enzymes—phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—convert L-phenylalanine into p-coumaroyl-CoA. nih.gov This activated intermediate stands at a critical metabolic junction.

From p-coumaroyl-CoA, the pathway to flavonoids and isoflavonoids is initiated by Chalcone (B49325) Synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. researchgate.net This chalcone is then cyclized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756) naringenin . nih.govlsbg.cn Naringenin, which possesses a 5,7,4'-trihydroxy substitution pattern, is the key precursor for 5-hydroxyisoflavones, including the likely intermediates leading to 5,7,2'-Trihydroxy-6-methoxyisoflavone. nih.govlsbg.cn

In some legumes, CHS acts in concert with Chalcone Reductase (CHR) to produce isoliquiritigenin (B1662430) chalcone, which is subsequently isomerized by CHI to form liquiritigenin . nih.gov Liquiritigenin is the precursor to 5-deoxyisoflavones like daidzein (B1669772). frontiersin.org

The committed step in isoflavonoid biosynthesis, which distinguishes this class from other flavonoids, is catalyzed by Isoflavone (B191592) Synthase (IFS) . nih.gov IFS is a cytochrome P450-dependent monooxygenase (CYP93C subfamily) that mediates a complex reaction involving the migration of the B-ring from the C2 to the C3 position of the flavanone core, coupled with a hydroxylation at the C2 position. nih.govnih.gov

When naringenin is the substrate, IFS converts it into (2R,3S)-2,5,7,4'-tetrahydroxyisoflavanone. nih.govnih.gov This highly unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID) , which removes a water molecule to create a double bond between C2 and C3, yielding the stable isoflavone genistein (B1671435) (5,7,4'-trihydroxyisoflavone). nih.govnih.govnih.gov

Table 1: Key Enzymes in the General Isoflavonoid Biosynthetic Pathway
EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Chalcone SynthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoAp-Coumaroyl-CoA, Malonyl-CoANaringenin Chalcone
Chalcone IsomeraseCHICyclizes chalcone to flavanoneNaringenin ChalconeNaringenin
Isoflavone SynthaseIFSCatalyzes aryl migration to form the isoflavone skeletonNaringenin, Liquiritigenin2-Hydroxyisoflavanones
2-Hydroxyisoflavanone DehydrataseHIDDehydrates 2-hydroxyisoflavanone to form isoflavone2,5,7,4'-TetrahydroxyisoflavanoneGenistein

While a complete, experimentally verified pathway for this compound has not been fully elucidated in a single plant species, a plausible route can be constructed based on known enzymatic reactions that perform the necessary modifications on the isoflavone scaffold. The biosynthesis likely requires a series of sequential hydroxylation and methylation events starting from a common isoflavone intermediate like genistein.

A proposed biosynthetic pathway is as follows:

2'-Hydroxylation: The initial modification is likely the introduction of a hydroxyl group at the 2'-position of the B-ring. This reaction is catalyzed by Isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 enzyme belonging to the CYP81E subfamily. nih.govwikipedia.org This enzyme has been shown to convert genistein into 2'-hydroxygenistein (B73024) (5,7,2',4'-tetrahydroxyisoflavone). nih.gov I2'H activity has been confirmed in several leguminous plants, including Lupinus albus (white lupin) and Glycyrrhiza echinata (licorice). nih.govoup.com

6-Hydroxylation: Following 2'-hydroxylation, a hydroxyl group is likely added to the C6 position of the A-ring. This type of reaction is catalyzed by a Flavonoid 6-hydroxylase (F6H) , another cytochrome P450 enzyme (often from the CYP71D family). nih.gov While in some species F6H acts on flavanone precursors, it is conceivable that an analogous enzyme could hydroxylate the isoflavone skeleton directly. nih.govoup.com This step would convert 2'-hydroxygenistein into the intermediate 5,6,7,2',4'-pentahydroxyisoflavone .

6-O-Methylation: The final modification on the A-ring is the methylation of the newly introduced 6-hydroxyl group. This reaction is carried out by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (IOMT) . nih.gov Such enzymes are responsible for the synthesis of other 6-methoxyisoflavones like tectorigenin (B1682738) and glycitein. nih.govtandfonline.com This enzymatic step would yield 5,7,2',4'-tetrahydroxy-6-methoxyisoflavone .

4'-Dehydroxylation: A final, critical step is required to remove the hydroxyl group at the 4'-position to arrive at the target compound. The mechanism for such a dehydroxylation in flavonoid biosynthesis is not well-established and represents a key unresolved question in the formation of this specific molecule. It may involve a specialized reductase enzyme that is yet to be characterized.

This proposed pathway highlights the modular nature of flavonoid and isoflavonoid biosynthesis, where a core structure is subsequently decorated by various modifying enzymes to generate a vast diversity of natural products.

Microbial Transformation of Isoflavonoids

Microorganisms, particularly soil- and gut-dwelling bacteria and fungi, possess a diverse enzymatic machinery capable of metabolizing plant-derived isoflavonoids. oup.com This biotransformation can significantly alter the structure and biological activity of the parent compounds.

Fungi and actinomycetes are well-known for their ability to perform a wide array of chemical modifications on isoflavone substrates. oup.com These reactions include hydroxylation, methylation, glycosylation, and demethylation.

Fungi: Species such as Aspergillus and Rhizopus are known to hydroxylate isoflavones. For instance, Aspergillus oryzae can introduce hydroxyl groups at the 6- or 8-positions of daidzein. oup.com Fungal biotransformation can also involve glycosylation, where sugar moieties are attached to the isoflavone core, or O-methylation. wikipedia.org

Actinomycetes: Bacteria from the genus Streptomyces are prolific producers of secondary metabolites and possess a rich repertoire of enzymes for biotransformation. Whole-cell biotransformation using Streptomyces species has been shown to hydroxylate isoflavones like daidzein at the 3'-position. nih.gov Engineered Streptomyces avermitilis has been used to perform sequential hydroxylation and O-methylation reactions, demonstrating the catalytic potential within this genus. nih.gov

The enzymatic capabilities of microorganisms offer a powerful tool for generating novel isoflavone derivatives that are rare or absent in nature. This process, often termed "biocatalysis," can overcome the challenges of complex chemical synthesis. By selecting specific microbial strains or by using genetically engineered microorganisms expressing desired enzymes (e.g., hydroxylases or methyltransferases), it is possible to produce targeted modifications on a precursor isoflavone. nih.gov This approach allows for the creation of libraries of new compounds with potentially enhanced or altered biological activities, which can then be screened for therapeutic or other applications. oup.com

Table 2: Examples of Microbial Biotransformation Reactions on Isoflavones
Microorganism TypeExample GenusReaction TypeExample SubstrateExample Product
FungiAspergillusHydroxylationDaidzein6-Hydroxydaidzein / 8-Hydroxydaidzein
ActinomycetesStreptomycesHydroxylationDaidzein3'-Hydroxydaidzein
Engineered BacteriaStreptomyces avermitilisSequential Hydroxylation & O-MethylationDaidzein4',7-Dihydroxy-3'-methoxyisoflavone

Pre-clinical Metabolic Fate in Model Organisms

The metabolic fate of this compound has been investigated in pre-clinical studies using various model organisms. These studies are crucial for understanding how the compound is processed in a living system, which can provide insights into its potential biological activities. The primary metabolic transformations observed involve Phase II conjugation reactions, such as glucuronidation and sulfation, as well as demethylation and methoxylation reactions.

Glucuronidation and sulfation are major Phase II metabolic pathways for flavonoids, including isoflavones. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. While direct studies on this compound are limited, the metabolism of structurally similar isoflavones, such as genistein and daidzein, provides a strong predictive model for its metabolic fate.

In general, the hydroxyl groups of isoflavones are the primary sites for glucuronidation and sulfation. For this compound, the hydroxyl groups at the C-5, C-7, and C-2' positions are potential sites for conjugation. Studies on other flavonoids have shown that the 7-hydroxyl group is often a preferred site for glucuronidation. researchgate.net

The enzymes responsible for these transformations are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are abundant in the liver and intestines. nih.govopenagrar.de The specific UGT and SULT isoforms involved in the metabolism of this compound have not been definitively identified, but it is likely that multiple isoforms contribute to its conjugation.

Species differences in glucuronidation and sulfation of isoflavones have been observed between humans and rodents. nih.govnih.gov For instance, the extent of conjugation and the types of conjugates formed can vary significantly. nih.gov In humans, isoflavones are extensively conjugated, with very low levels of the unconjugated (free) form found in circulation. nih.gov Rodents, on the other hand, may exhibit less efficient conjugation, leading to higher circulating levels of the free isoflavone. nih.govnih.gov

Table 1: Predicted Glucuronide and Sulfate (B86663) Conjugates of this compound

Conjugate TypePosition of ConjugationPredicted Metabolite
GlucuronideC-75,2'-Dihydroxy-6-methoxyisoflavone-7-O-glucuronide
GlucuronideC-57,2'-Dihydroxy-6-methoxyisoflavone-5-O-glucuronide
GlucuronideC-2'5,7-Dihydroxy-6-methoxyisoflavone-2'-O-glucuronide
SulfateC-75,2'-Dihydroxy-6-methoxyisoflavone-7-O-sulfate
SulfateC-57,2'-Dihydroxy-6-methoxyisoflavone-5-O-sulfate
SulfateC-2'5,7-Dihydroxy-6-methoxyisoflavone-2'-O-sulfate
Mixed ConjugateC-7 and C-2'5-Hydroxy-6-methoxyisoflavone-7-O-glucuronide-2'-O-sulfate

Demethylation and subsequent methoxylation are other potential metabolic pathways for this compound. The methoxy (B1213986) group at the C-6 position can be a target for demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes in the liver. This would lead to the formation of a polyhydroxylated isoflavone.

Conversely, the hydroxyl groups could potentially undergo methoxylation, although this is generally a less common metabolic route in animals compared to plants. Studies on other methoxylated flavonoids have shown that demethylation is a more prevalent reaction in mammalian systems.

In vitro studies using liver microsomes are a valuable tool for investigating the metabolic pathways of xenobiotics, including isoflavones. researchgate.net These preparations contain a high concentration of Phase I (e.g., CYP450) and Phase II (e.g., UGTs) enzymes. researchgate.net

Incubation of structurally similar isoflavones with liver microsomes from various species, including humans and rats, has demonstrated the formation of hydroxylated and conjugated metabolites. nih.govnih.gov For this compound, in vitro studies would be expected to show the formation of glucuronide and sulfate conjugates, as well as potential products of oxidative metabolism, such as hydroxylated and demethylated derivatives.

Cytochrome P450 enzymes are key players in the oxidative metabolism of isoflavones. grantome.comnih.govnih.gov The specific CYP isoforms involved can vary depending on the isoflavone structure and the animal species. For example, CYP1A2 has been implicated in the metabolism of some isoflavones. researchgate.net These enzymatic transformations can lead to the formation of catechols and other hydroxylated products, which may then undergo further conjugation. nih.gov

Table 2: Potential In Vitro Metabolic Transformations of this compound

Enzyme SystemReaction TypePotential Product(s)
Liver Microsomes + UDPGAGlucuronidationGlucuronide conjugates at -OH positions
Liver S9 Fraction + PAPSSulfationSulfate conjugates at -OH positions
Liver Microsomes + NADPHOxidation/DemethylationHydroxylated and/or demethylated metabolites
Recombinant CYP EnzymesOxidation/DemethylationSpecific hydroxylated and/or demethylated metabolites

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to 5,7,2'-Trihydroxy-6-methoxyisoflavone

The total synthesis of complex isoflavones like this compound relies on the strategic construction of the core benzopyrone structure. Several established and modern synthetic routes are available for this purpose.

The construction of the isoflavone (B191592) (3-phenyl-4H-1-benzopyran-4-one) framework can be achieved through several key strategies. nih.gov Traditionally, two main routes have dominated the field: the deoxybenzoin (B349326) route and the chalcone (B49325) route. nih.govrsc.org

The Chalcone Route: This biomimetic approach involves the oxidative rearrangement of a chalcone intermediate. rsc.org The chalcone itself is typically synthesized via a Claisen-Schmidt condensation. Subsequent treatment, often with thallium(III) nitrate, induces a 1,2-aryl migration to form the isoflavone skeleton. rsc.org

Modern Cross-Coupling Strategies: More contemporary methods utilize metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comacs.org This powerful technique typically involves the palladium-catalyzed coupling of a 3-halochromone with an appropriately substituted arylboronic acid. mdpi.comnih.gov This approach offers high versatility, allowing for the late-stage introduction of the B-ring, which is advantageous for creating libraries of isoflavone analogs for biological screening. mdpi.commdpi.com Other cross-coupling methods, such as the Negishi and Stille reactions, have also been successfully employed. rsc.org

Synthetic RouteKey IntermediatesKey ReactionsAdvantages
Deoxybenzoin Route 2-HydroxydeoxybenzoinFriedel-Crafts acylation, Houben-Hoesch, Intramolecular cyclizationCan use unprotected phenols, well-established. nih.govrsc.org
Chalcone Route ChalconeClaisen-Schmidt condensation, Oxidative aryl rearrangementBiomimetic. rsc.org
Suzuki-Miyaura Coupling 3-Halochromone, Arylboronic acidPalladium-catalyzed cross-couplingHigh versatility, good for creating derivatives. mdpi.comacs.org

The formation of the central pyrone ring is a critical step in isoflavone synthesis. The choice of reaction conditions at this stage is crucial for achieving the desired regioselectivity and yield.

In the deoxybenzoin route, cyclization requires the introduction of a carbon atom at the α-position to the carbonyl group, followed by ring closure with the ortho-hydroxyl group. rsc.org This can be accomplished using various formylating agents. For instance, reacting a 2-hydroxydeoxybenzoin with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can generate an enamine intermediate which then cyclizes to the isoflavone. rsc.org Alternatively, reagents like triethyl orthoformate in the presence of a base catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to effect the condensation and cyclization. researchgate.net

In syntheses proceeding via 3-halochromones, the pyrone ring is pre-formed. The challenge then becomes the regioselective introduction of the halogen at the C-3 position, which is necessary for the subsequent cross-coupling reaction. mdpi.com Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing the heterocyclic C-ring of flavonoid-type molecules, offering a catalytic approach to flavenes which can be precursors to isoflavones. researchgate.net

The synthesis of polyhydroxylated molecules like this compound necessitates a robust protecting group strategy to prevent unwanted side reactions. organic-chemistry.org The differential reactivity of the hydroxyl groups (phenolic vs. alcoholic, and sterically hindered vs. accessible) must be carefully considered. organic-chemistry.orgiris-biotech.de

Commonly used protecting groups for hydroxyl functions include benzyl (B1604629) (Bn) ethers and various silyl (B83357) ethers. libretexts.org Benzyl groups are particularly useful as they are stable under a wide range of conditions but can be readily removed by catalytic hydrogenolysis. libretexts.org For instance, a synthesis might involve protecting all hydroxyl groups as benzyl ethers, performing the necessary core-building reactions, and then deprotecting them in a final step. nih.gov

In complex syntheses, an orthogonal protecting group strategy is often employed. iris-biotech.de This involves using multiple types of protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgiris-biotech.de For example, a benzyl group (removed by hydrogenolysis) could be used alongside a tert-butyldimethylsilyl (TBDMS) group (removed by fluoride (B91410) ions) or a methoxymethyl (MOM) ether (removed by acid). acs.orglibretexts.org This allows for the selective deprotection and modification of specific hydroxyl groups at different stages of the synthesis. The unplanned cleavage of protecting groups, such as the partial removal of MOM groups during a Suzuki coupling, highlights the importance of carefully selecting stable protecting groups and optimizing reaction conditions. acs.orgnih.gov

Semi-synthetic Derivatization and Analog Preparation

Starting from the natural isoflavone or a synthetic precursor, semi-synthetic modifications can be introduced to study structure-activity relationships or improve properties. Common modifications include O-alkylation, acylation, and glycosylation.

O-Methylation: The introduction of methyl groups to the hydroxyl functions of an isoflavone can be accomplished using various methylating agents. Enzymatic O-methylation, catalyzed by O-methyltransferases (OMTs), is a key process in the biosynthesis of many flavonoids and can be harnessed for synthetic purposes. frontiersin.orgnih.govuwo.ca These enzymes typically use S-adenosyl-L-methionine (SAM) as the methyl donor and can exhibit high regioselectivity. nih.govuwo.ca For example, different IOMTs can selectively methylate the 7-OH or 4'-OH positions. researchgate.netnih.gov Chemical methylation methods often employ reagents like dimethyl sulfate (B86663) or methyl iodide under basic conditions, although these methods may lack regioselectivity in polyhydroxylated systems without prior protection of other hydroxyl groups.

O-Acetylation: Acetylation is the introduction of an acetyl group, which converts hydroxyl groups into acetate (B1210297) esters. wikipedia.org This modification is often used to increase the lipophilicity of polyphenolic compounds. spandidos-publications.com A standard laboratory procedure for peracetylation involves using acetic anhydride (B1165640) with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or pyridine. researchgate.netmdpi.com Enzymatic acetylation using lipases in non-aqueous solvents offers a greener alternative that can provide high regioselectivity. nih.govmdpi.com For instance, lipases can selectively acylate specific hydroxyl groups on the flavonoid skeleton based on their accessibility. nih.govmdpi.com The reaction conditions, such as the solvent and the acyl donor (e.g., vinyl acetate), can be optimized to control the degree and position of acetylation. nih.gov

ModificationReagents/CatalystsKey Features
O-Methylation O-Methyltransferases (OMTs), Dimethyl sulfateEnzymatic methods offer high regioselectivity. frontiersin.orgnih.gov
O-Acetylation Acetic anhydride/DMAP, Lipases/Vinyl acetateIncreases lipophilicity; enzymatic methods can be highly regioselective. researchgate.netnih.gov

Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids in nature and significantly impacts their solubility and bioavailability. acs.orgnih.gov The 7-hydroxyl group of isoflavones is a frequent site for glycosylation. acs.org

Synthetic access to 7-O-glycosides can be challenging due to the presence of multiple hydroxyl groups. One approach involves the selective protection of other hydroxyls, followed by glycosylation of the free 7-OH group using a glycosyl donor like an acetylated glycosyl bromide under phase-transfer catalysis conditions. nih.govgoogle.com The acetyl groups on the sugar are then removed in a final deprotection step. google.com Another powerful method uses glycosyl trifluoroacetimidates as donors, which can be activated by a Lewis acid such as BF₃·Et₂O for efficient glycosylation. acs.org

Enzymatic glycosylation using UDP-dependent glycosyltransferases (UGTs) represents a highly regioselective and stereoselective alternative. nih.govnih.govnih.gov By selecting the appropriate UGT, a specific hydroxyl group on the isoflavone acceptor can be targeted. nih.gov Engineered microbial systems expressing specific UGTs can be used for the preparative-scale synthesis of desired flavonoid glycosides. nih.gov

Synthesis of Structurally Related Isoflavonoid (B1168493) Analogs for Comparative Studies

The synthesis of analogs of this compound is crucial for comparative studies, particularly for understanding structure-activity relationships. While direct synthetic analogs of this specific isoflavone are not extensively documented in publicly available literature, the synthesis of structurally related compounds, such as homoisoflavonoids with similar substitution patterns on the A-ring, provides valuable insights into potential synthetic strategies.

One notable approach involves the synthesis of homoisoflavonoids featuring a 5,7-dihydroxy-6-methoxy substitution pattern. These syntheses often commence from a known 4-chromenone precursor. mdpi.com The process typically involves a series of linear steps, including chemoselective reductions and the strategic use of protecting groups to achieve the desired final structure. mdpi.com For instance, the synthesis of several naturally occurring homoisoflavonoids has been achieved in three to four steps starting from a 4-chromenone. mdpi.com

A key challenge in the synthesis of these polyhydroxylated and methoxylated flavonoids is the selective protection and deprotection of the various hydroxyl groups to direct the reaction to the desired positions. For example, benzyl groups are commonly used as protecting groups for hydroxyl functions, which can later be removed through hydrogenolysis.

Below is a table of structurally related homoisoflavonoid analogs that have been synthesized, which can serve as a basis for understanding the synthetic approaches applicable to isoflavone analogs.

Interactive Table of Synthesized Homoisoflavonoid Analogs

Compound NameCore StructureKey Synthetic Features
CremastranoneHomoisoflavanoneSynthesized from a known 4-chromenone via a multi-step process involving chemoselective reduction. mdpi.com
3,9-DihydroeucomnalinHomoisoflavanoneSynthesis reported as early as 1971. mdpi.com
EucomnalinHomoisoflavoneSynthesis reported in 1971. mdpi.com

These examples of homoisoflavonoid synthesis underscore the general principles that would be applied to the creation of isoflavonoid analogs of this compound for comparative analysis.

Development of Novel Synthetic Pathways and Methodologies

Recent advancements have focused on several key areas:

Catalytic Methods: The use of catalysts to promote isoflavone synthesis has gained traction. For instance, lipase-mediated synthesis has been explored as a green biocatalytic approach. One study demonstrated the use of lipase (B570770) for the selenylation and cyclization of 2-hydroxyphenyl enaminones to produce 3-selanyl-isoflavones under mild conditions. mdpi.com Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed for the construction of the isoflavone core. rsc.org

Green Chemistry Approaches: There is a growing emphasis on developing "green" synthetic methods that utilize less hazardous reagents and solvents. The use of dimethyl carbonate (DMC) as a green methylating agent is a prime example. researchgate.net DMC is a non-toxic alternative to traditional methylating agents like methyl halides and dimethyl sulfate. researchgate.net

Bio-inspired Synthesis and Biosynthesis in Engineered Organisms: Nature's own methods for synthesizing isoflavonoids are being harnessed through bio-inspired synthesis and metabolic engineering. The biosynthesis of isoflavones in plants involves a key enzyme, isoflavone synthase (IFS), which catalyzes the rearrangement of a flavanone (B1672756) precursor into a 2-hydroxyisoflavanone (B8725905). nih.govnih.gov This intermediate is then dehydrated to form the isoflavone. nih.gov Researchers are now engineering microorganisms like yeast (Saccharomyces cerevisiae) to produce isoflavonoids. nih.govresearchgate.net This involves introducing the necessary plant genes into the yeast's metabolic pathways. nih.govresearchgate.net These bio-catalytic systems offer the potential for sustainable and scalable production of isoflavones and their derivatives. nih.govresearchgate.net For example, the production of a novel O-methyl-isoflavone has been achieved through regioselective sequential hydroxylation and O-methylation reactions in a Streptomyces avermitilis host system. nih.gov

These novel methodologies hold promise for the future synthesis of this compound and its analogs, offering pathways that are not only more efficient but also more aligned with the principles of sustainable chemistry.

Advanced Analytical Characterization and Quantification

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to determining the chemical structure of a molecule by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the unambiguous structure of an organic molecule.

¹H-NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5,7,2'-Trihydroxy-6-methoxyisoflavone, one would expect to observe distinct signals for the aromatic protons on the A and B rings, a characteristic singlet for the C2-proton of the isoflavone (B191592) core, a singlet for the methoxy (B1213986) group protons, and signals for the hydroxyl protons.

¹³C-NMR: This provides a count of the number of unique carbon atoms in the molecule. The expected spectrum would show distinct signals for the carbonyl carbon (C-4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings, as well as a signal for the methoxy carbon.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to assemble the structure. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, allowing for the definitive placement of the substituents (three hydroxyl groups and one methoxy group) on the isoflavone skeleton.

Mass Spectrometry (MS and MS/MS, ESI-MS)Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula.

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique ideal for flavonoids. In positive ion mode, it would likely show a protonated molecule [M+H]⁺, while in negative ion mode, it would show a deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the calculation of the precise molecular formula (C₁₆H₁₂O₆).

MS/MS: Tandem mass spectrometry involves fragmenting the parent ion to produce a characteristic fragmentation pattern. This pattern provides valuable structural information, helping to confirm the isoflavone core and the nature of the substituents by observing characteristic losses (e.g., loss of CO, CH₃, or H₂O).

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from a mixture, assessing its purity, and for quantification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC using a C18 column, is the most common method for the analysis of isoflavones. A gradient elution system with solvents like acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) would be used. Purity is assessed by the presence of a single, sharp peak at a specific retention time. Quantification is achieved by creating a calibration curve with a pure standard and integrating the peak area, often using a UV detector set at one of the compound's absorption maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly sensitive and selective method for both identification and quantification, even in complex matrices. It combines the separation power of HPLC with the definitive identification capabilities of MS.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of isoflavones, including this compound. The method's validation is crucial to ensure its reliability and is typically performed following guidelines from the International Conference on Harmonisation (ICH).

A validated HPLC method for a flavonoid with a similar structure, 3′,4′,5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide, demonstrates the typical parameters assessed. For such methods, a C18 reversed-phase column is commonly employed, with a gradient elution system composed of acidified water and an organic solvent like acetonitrile or methanol. Detection is often performed using a Diode Array Detector (DAD), which allows for the monitoring of specific wavelengths, enhancing selectivity. For flavonoid derivatives, detection wavelengths are often set around 350 nm for optimal response.

Method validation for the analysis of flavonoids ensures the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 1: Representative HPLC Method Validation Parameters for a Structurally Similar Flavonoid

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.999
Limit of Detection (LOD) -0.167 µg/mL
Limit of Quantification (LOQ) -0.505 µg/mL
Accuracy (Recovery %) 90-110%90-101%
Precision (RSD %) < 6%< 6%

This data is representative of a validated HPLC-DAD method for a flavonoid glycoside and illustrates the expected performance for the analysis of this compound. mdpi.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) Detection

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter run times, and increased sensitivity. These improvements are due to the use of smaller particle size columns (typically sub-2 µm). When coupled with a Photodiode Array (PDA) detector, UPLC provides both quantitative data and UV-Vis spectral information, which aids in peak identification and purity assessment.

For the analysis of halogenated hydroxyquinolines, a validated UPLC-PDA method utilized a C18 column (1.7 µm particle size) with an isocratic mobile phase, achieving very short retention times (under 2 minutes) nih.gov. A similar approach would be effective for this compound, providing rapid and efficient separation from other components in a sample matrix. The PDA detector would scan a range of wavelengths to capture the complete UV spectrum of the analyte as it elutes, confirming its identity against a reference standard.

Table 2: Example UPLC System and Conditions for Analysis of Related Compounds

ParameterSpecification
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)
Mobile Phase Acetonitrile and 0.1% o-phosphoric acid
Flow Rate 0.5 mL/min
Detector Photodiode Array (PDA)
Wavelength 210-400 nm for spectral analysis

These conditions are based on a validated method for similar small molecules and are adaptable for the analysis of this compound. nih.gov

Coupled Techniques (e.g., LC-MS, UPLC-PDA-ESI-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents the gold standard for the definitive identification and sensitive quantification of compounds like this compound. The mass spectrometer provides molecular weight and structural information, which, combined with the chromatographic retention time, offers a very high degree of certainty in compound identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for quantitative analysis in complex mixtures. This technique uses a process called Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. This process is highly selective and significantly reduces background noise, leading to very low detection limits.

For instance, a sensitive LC-MS/MS method was developed for the quantification of 5,7-dimethoxyflavone in mouse plasma, achieving a lower limit of quantification (LLOQ) of 2 ng/mL nih.gov. The method was fully validated for accuracy, precision, sensitivity, selectivity, recovery, and stability, demonstrating its suitability for pharmacokinetic studies nih.gov.

Electrospray ionization (ESI) is a common ionization source used in LC-MS for flavonoids, which can be operated in either positive or negative ion mode depending on the compound's structure. For flavonoids, negative ESI mode is often effective.

Table 3: Representative LC-MS/MS Method Validation Parameters for a Structurally Related Flavonoid in Plasma

ParameterSpecificationResult
Calibration Curve Range -2-1000 ng/mL
Lower Limit of Quantification (LLOQ) -2 ng/mL
Intra-run Precision (RSD %) < 15%< 15%
Inter-run Precision (RSD %) < 15%< 15%
Intra-run Accuracy (% of nominal) 85-115%Within ±15%
Inter-run Accuracy (% of nominal) 85-115%Within ±15%
Recovery Consistent and reproducibleWithin ±15%

This data is derived from a validated LC-MS/MS method for 5,7-dimethoxyflavone and is indicative of the performance achievable for this compound. nih.gov

Qualitative and Quantitative Analysis in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous interfering substances. LC-MS/MS is the preferred technique for this purpose because of its exceptional selectivity and sensitivity.

The process typically involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering components. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.

Chromatographic Separation: A UPLC or HPLC system is used to separate the target analyte from other metabolites and matrix components.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection and quantification, often employing an isotopically labeled internal standard to correct for matrix effects and variations in sample processing.

A validated LC-MS/MS method for quantifying a flavonoid in mouse plasma demonstrated the ability to detect the compound for up to 21 hours after administration, allowing for the determination of key pharmacokinetic parameters like half-life and clearance nih.gov. The development of such robust bioanalytical methods is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The validation of these methods ensures that the data generated is reliable for preclinical and clinical research nih.gov.

Biological Activities and Pharmacological Potential in Vitro and Pre Clinical in Vivo Models

Anti-Cancer and Anti-Proliferative Effects

The potential of 5,7,2'-Trihydroxy-6-methoxyisoflavone as an anti-cancer agent has been a key focus of preliminary research. Studies have explored its effects on cancer cell viability, proliferation, and the induction of programmed cell death.

Cytotoxicity against Specific Cancer Cell Lines (in vitro)

At present, detailed scientific literature outlining the specific cytotoxic effects of this compound against various cancer cell lines is not available in the public domain. While research into the anti-cancer properties of isoflavones as a class is extensive, specific data for this particular compound, including IC50 values against cell lines such as MCF-7, HeLa, or A549, remains to be published in accessible scientific literature.

Inhibition of Cell Proliferation (in vitro)

Similarly, specific experimental data on the inhibition of cell proliferation by this compound is not currently available. The mechanisms by which many isoflavones exert anti-proliferative effects often involve the modulation of cell cycle regulatory proteins; however, studies detailing these effects for this specific isoflavone (B191592) are not present in the available scientific literature.

Induction of Apoptosis in Cellular Models

The ability to induce apoptosis, or programmed cell death, is a critical characteristic of many potential anti-cancer compounds. While flavonoids, including isoflavones, are known to induce apoptosis through various cellular pathways, specific studies demonstrating this effect for this compound, including details on the activation of caspases or changes in mitochondrial membrane potential, are not found in the currently accessible scientific literature.

Anti-inflammatory Properties

Chronic inflammation is a known driver of various diseases, and compounds with anti-inflammatory properties are of significant scientific interest. Preliminary investigations into the anti-inflammatory potential of isoflavones have included the study of their effects on key inflammatory mediators.

Modulation of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process. While many flavonoids have been shown to modulate COX-2 activity, specific research detailing the direct or indirect effects of this compound on COX-2 expression or enzymatic activity is not available in the current body of scientific literature.

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Production in LPS-induced Cells

Prostaglandin E2 (PGE2) is a key pro-inflammatory mediator produced downstream of the COX-2 pathway. Lipopolysaccharide (LPS) is commonly used in in vitro studies to induce an inflammatory response, leading to increased PGE2 production. At present, there are no available scientific studies that specifically report on the ability of this compound to inhibit PGE2 production in LPS-induced cellular models.

Influence on Inflammatory Mediators

The anti-inflammatory properties of flavonoids are well-established, and compounds structurally similar to this compound have demonstrated significant effects on key inflammatory pathways. These compounds often exert their effects by down-regulating the production of pro-inflammatory mediators.

For instance, studies on methoxylated flavones have shown potent anti-inflammatory action. 5,6,7-Trimethoxyflavone (TMF) was found to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov TMF also decreased the production and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism for this action involves the suppression of transcriptional activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.gov

Similarly, another related compound, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, demonstrated anti-inflammatory effects in an in vivo model of peritonitis in mice. nih.gov Oral pre-treatment with this compound led to a reduction in leukocyte migration and decreased levels of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov Notably, it also increased the concentration of the anti-inflammatory cytokine IL-10. nih.gov Isoflavonoids isolated from Iris germanica have also been identified as non-steroidal anti-inflammatory agents. nih.govresearchgate.net These findings suggest that the structural class to which this compound belongs has a strong potential for modulating inflammatory responses.

Table 1: Effects of Related Flavonoids on Inflammatory Mediators

Compound Name Model System Key Findings Reference
5,6,7-Trimethoxyflavone LPS-stimulated RAW 264.7 macrophages Inhibited production of NO, PGE2, TNF-α, IL-1β, IL-6. Suppressed iNOS and COX-2 expression via NF-κB and AP-1 inhibition. nih.gov

| 4',6,7-Trihydroxy-5-methoxyflavone | LPS-induced peritonitis in mice | Decreased leukocyte migration. Reduced TNF-α and IL-1β levels. Increased IL-10 levels. | nih.gov |

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. While specific DPPH scavenging data for this compound is not available, studies on analogous structures provide insight into its potential activity. The number and position of hydroxyl groups are critical for the radical scavenging ability of flavonoids. ksu.edu.tr

For example, the DPPH radical scavenging activity has been evaluated for various hydroxy- and methoxychalcones, which are related flavonoid precursors. sigmaaldrich.com These studies confirm that the presence of hydroxyl groups contributes significantly to antioxidant effects. sigmaaldrich.com Research on various extracts containing flavonoids demonstrates a concentration-dependent increase in DPPH scavenging activity. ksu.edu.tr The antioxidant capacity, measured by assays including DPPH, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity), often correlates with the total phenolic and flavonoid content of an extract. ksu.edu.tr

Beyond direct radical scavenging, flavonoids can modulate endogenous antioxidant systems and protect cells from oxidative damage. Research on compounds with similar structures to this compound highlights this protective role.

A study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a structurally related flavanone (B1672756), found that it could attenuate redox imbalance in PC12 cells. nih.gov This was achieved by regulating the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), which is a sensitive marker of cellular oxidative stress. nih.gov In an in vivo model, this compound also increased the GSH/GSSG ratio in the hippocampus of mice. nih.gov

Furthermore, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone (TTF), purified from the plant Achillea fragrantissima, was shown to protect astrocytes from hydrogen peroxide-induced death. nih.gov It attenuated the intracellular accumulation of reactive oxygen species (ROS) in these cells, suggesting a mechanism that goes beyond direct scavenging to include interference with cellular signaling events that lead to oxidative stress. nih.gov

Table 2: Modulation of Oxidative Stress by Related Flavonoids

Compound Name Model System Key Findings Reference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone PC12 cells and D-galactose-treated mice Regulated and increased the GSH/GSSG ratio, a key marker of redox balance. nih.gov

| 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone | Primary astrocyte cultures | Attenuated intracellular accumulation of ROS and protected against oxidative stress-induced cell death. | nih.gov |

Anti-angiogenic Effects (studied with related isoflavones)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Various isoflavones have been investigated for their ability to inhibit this process, providing a strong indication of the potential anti-angiogenic properties of this compound.

A key step in angiogenesis is the proliferation of endothelial cells that line the blood vessels. Several isoflavone metabolites have been shown to directly inhibit this process. The phytoestrogen metabolite 6-methoxyequol (6-ME) was found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov It also inhibited the proliferation of bovine brain capillary endothelial cells stimulated by fibroblast growth factor-2 (FGF-2). nih.gov This inhibitory action on cell proliferation was specific, as 6-ME did not affect VEGF-induced cell migration or survival, suggesting a targeted effect on the mitogenic pathway. nih.gov

The growth factors VEGF and FGF are master regulators of angiogenesis. Isoflavones and related flavonoids can interfere with the signaling pathways activated by these factors. The anti-angiogenic activity of 6-methoxyequol is attributed to its ability to inhibit the phosphorylation of MEK1/2 and its downstream target ERK1/2, which are crucial components of the VEGF-induced proliferative signaling cascade. nih.gov

Other related flavonoids also demonstrate potent anti-angiogenic mechanisms. Oroxylin A (5,7-dihydroxy-6-methoxyflavone) exerts its anti-angiogenic effects by significantly inhibiting VEGF-induced phosphorylation of its receptor, VEGFR2, and subsequent downstream signaling factors. mdpi.comnih.gov Similarly, Baicalein (B1667712) (5,6,7-trihydroxyflavone) has been shown to suppress angiogenesis by downregulating factors such as FGF2 and VEGF. mdpi.comnih.gov Another complex flavonoid, 5,2′,4′-Trihydroxy-6,7,5′-trimethoxyflavone, was reported to inhibit tumor angiogenesis by reducing the expression of VEGF, its receptor KDR, bFGF, and other regulatory proteins. mdpi.comnih.gov These examples collectively show that flavonoids structurally related to this compound can potently inhibit angiogenesis by targeting key growth factor signaling pathways.

Osteogenic Modulation (studied with related isoflavones)

While direct studies on this compound are limited, research on structurally related soy isoflavones provides significant insight into their potential role in bone health. These compounds are known to influence the balance of bone remodeling by affecting both bone-forming osteoblasts and bone-resorbing osteoclasts. mdpi.com

Studies have demonstrated that soy isoflavones can promote the differentiation and proliferation of osteoblasts, the cells responsible for creating new bone tissue. mdpi.comnih.gov In vitro experiments have shown that treatment with soy isoflavones can enhance markers of osteoblast activity, such as increased alkaline phosphatase (ALP) levels and the formation of mineralized extracellular matrix. nih.govnih.gov

One of the key mechanisms implicated in this process is the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Research indicates that soy isoflavones can activate this pathway, leading to an increase in the expression of Wnt3a, Wnt7b, and β-catenin in primary osteoblasts. researchgate.net Furthermore, isoflavones like genistein (B1671435) and daidzein (B1669772) have been shown to stimulate osteoblastic differentiation in various cell models, including human fetal osteoblast cells (hFOB) and MG-63 human osteosarcoma cells. nih.govresearchgate.net This stimulation leads to enhanced expression of crucial bone-related proteins like bone morphogenetic protein 2 (BMP-2) and osteoprotegerin (OPG). researchgate.netcapes.gov.br The promotion of osteoblast differentiation by related isoflavones suggests a potential therapeutic application in managing bone diseases like osteoporosis. nih.gov

Table 1: Effects of Related Isoflavones on Osteoblast Differentiation

Compound(s) Model System Key Findings Reference(s)
Soy Isoflavones (SI) Primary osteoblasts Increased ALP levels, promoted proliferation and differentiation. nih.gov
Soy Isoflavones (SI) Primary osteoblasts Activated Wnt/β-catenin pathway. nih.govresearchgate.net
Genistein, Daidzein Human Fetal Osteoblast (hFOB) cells Enhanced cellular attachment, viability, and proliferation. nih.gov
Genistein MG-63 osteosarcoma cells Induced osteoblast differentiation and expression of ALP and BMP-2. researchgate.net
Genistein, Daidzein hFOB cell lines Increased OPG mRNA expression. capes.gov.br

In addition to promoting bone formation, related soy isoflavones have been shown to inhibit bone resorption by suppressing the differentiation and activity of osteoclasts. nih.govnih.gov Osteoclasts are large, multinucleated cells responsible for breaking down bone tissue. An imbalance favoring osteoclast activity leads to bone loss and conditions like osteoporosis. koreascience.kr

In vitro studies using RAW264 cells and bone marrow cells have shown that isoflavones such as genistein, daidzein, and equol (B1671563) can suppress the formation of osteoclasts. nih.govnih.gov This inhibitory effect is, in part, mediated by the downregulation of key signaling molecules essential for osteoclastogenesis, including nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. nih.gov Furthermore, soy isoflavones can modulate the critical RANKL/OPG ratio. They have been observed to decrease the levels of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL), a key protein that promotes osteoclast formation, while increasing levels of its decoy receptor, osteoprotegerin (OPG), in osteoblast cells. nih.govkoreascience.kr This shift in the RANKL/OPG balance effectively reduces the signals that lead to osteoclast differentiation and bone resorption.

Table 2: Effects of Related Isoflavones on Osteoclast Differentiation

Compound(s) Model System Key Findings Reference(s)
Genistein, Equol RAW264 cells Suppressed osteoclast formation. nih.gov
Daidzein, Genistein, Equol RAW264 cells Significantly decreased NFATc1 mRNA expression. nih.gov
Soy Isoflavones (PIII) Bone marrow primary culture Effectively suppressed osteoclastogenesis. koreascience.kr
Soy Isoflavones (SI) Osteoblast cells Markedly decreased RANKL levels and increased OPG levels. nih.gov

Anti-microbial Activity

While specific studies on the antibacterial activity of this compound are not widely available, research on similar flavonoid structures provides evidence of their potential. For instance, the related compound 3,5,7-trihydroxyflavone (galangin) has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/ml. nih.gov Although it was largely inactive against Gram-negative bacteria, it did inhibit Enterobacter cloacae at an MIC of 0.1 mg/ml. nih.gov The antibacterial potential of flavonoids is an active area of research, though comprehensive data on this compound's efficacy against pathogens like MRSA is still needed.

Antifungal Potential: Isoflavonoids as a class are recognized for their role in plant defense against fungal pathogens. doaj.org Studies have shown that isoflavones, including their glycoside (e.g., genistin (B1671436), daidzin) and aglycone (e.g., genistein, daidzein) forms, possess antifungal properties. nih.govacs.org The presence of hydroxyl groups on the isoflavone structure is considered crucial for their efficacy, as these groups can interact with fungal cell membranes. nih.gov For example, genistin has been identified as having strong inhibitory effects against the fungus Aspergillus flavus. doaj.orgresearchgate.net The growth-depressing effects of soybean isoflavones have been observed against a variety of fungi, including Trichoderma lignorum, Rhizoctonia solani, and Fusarium oxysporum. acs.org

Antiviral Potential: The antiviral properties of isoflavones and related flavonoids have been documented against a wide array of viruses in both in vitro and in vivo settings. nih.govscispace.com These compounds can interfere with multiple stages of the viral life cycle, including virus binding to host cells, entry, replication, and protein translation. nih.govrhhz.net Flavonoids have shown activity against both enveloped and non-enveloped viruses, as well as RNA and DNA viruses. nih.gov For instance, certain flavonoids have demonstrated inhibitory effects against rhinoviruses, which are a common cause of the cold. jst.go.jp The antiviral mechanisms are complex and likely involve a combination of effects on the virus itself and modulation of host cell signaling pathways. scispace.comrhhz.net

Neuropharmacological Activities

Direct research into the neuropharmacological effects of this compound is limited. However, studies on structurally similar flavonoids and isoflavones suggest a potential for neuroprotective activity. nih.gov

For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a compound with a similar core structure, has shown neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration. nih.gov In PC12 cells, TMF protected against dopamine-induced toxicity and, in mice, it improved cognitive performance and increased the level of brain-derived neurotrophic factor (BDNF). nih.gov Another related flavonoid, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone, has been shown to protect neuronal cells from amyloid-beta-induced toxicity, a key factor in Alzheimer's disease. nih.gov

Generally, soy isoflavones are believed to exert beneficial effects in various neurodegenerative disorder models through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. rsc.orgmdpi.com They have been shown to improve cognitive performance in animal models of dementia and amnesia. rsc.orgnih.gov The mechanisms may involve modulating cholinergic function and activating signaling pathways like ERK/CREB/BDNF, which are crucial for synaptic plasticity and neuronal survival. nih.gov While these findings are promising, further investigation is required to determine if this compound possesses similar neuroprotective capabilities.

Mechanisms of Action and Molecular Interactions

Cellular and Molecular Targets Identification

There is a lack of specific data on the interaction of 5,7,2'-trihydroxy-6-methoxyisoflavone with Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinases (MAPK). However, the broader class of isoflavones has been studied for its effects on these signaling proteins. EGFR signaling can activate the MAPK pathway, which is crucial for cell proliferation and survival. nih.govplos.orgnih.gov In certain cancer cells, EGFR-mediated signaling to the MAPK pathway can occur even in the presence of mutated KRAS, suggesting alternative signaling routes. nih.gov Some studies have shown that EGFR activation can lead to the activation of p38 MAPK. researchgate.net The activation of EGFR and its downstream effector, p42/44 ERK MAPK, can be induced by hypoxia and silencing of the RECK gene. researchgate.net

Direct evidence for the modulation of the MEK1/2-ERK1/2 pathway by this compound is not documented. The MEK1/2-ERK1/2 cascade is a critical component of the MAPK signaling pathway. In pancreatic cancer cells with KRAS mutations, inhibition of MEK has been shown to completely block EGF-mediated ERK phosphorylation, highlighting its central role in this pathway. nih.gov The activation of the EGFR/erbB2 signaling pathway and its downstream effectors, including ERK1/2, can be attenuated in certain disease states like diabetes. plos.org

While there are no specific gene expression profiling studies for this compound, research on other isoflavones demonstrates their ability to modulate gene expression. For instance, isoflavones like genistein (B1671435) and its metabolite equol (B1671563) can alter the expression of key genes involved in inflammation in macrophages. nih.gov In postmenopausal women, dietary isoflavones have been shown to change the expression of genes responsive to estrogen. nih.gov Furthermore, transcriptomic analyses in soybeans have identified numerous genes involved in isoflavone (B191592) biosynthesis that are differentially expressed depending on the plant's developmental stage and genotype. mdpi.comfrontiersin.org These studies indicate that isoflavones as a class can have significant impacts on gene expression, though the specific effects of this compound remain to be elucidated.

Study Type Isoflavone(s) Studied Key Findings on Gene Expression Reference
In vitro (macrophages)Genistein, EquolModulation of inflammatory response genes. nih.gov
Human Clinical TrialMixed IsoflavonesAltered expression of estrogen-responsive genes. nih.gov
Plant TranscriptomicsEndogenous IsoflavonesIdentification of genes involved in isoflavone biosynthesis. mdpi.comfrontiersin.org

Enzyme Inhibition and Modulation

The potential for this compound to inhibit or modulate enzyme activity can be inferred from studies on related flavonoids and isoflavones.

There is no specific data on the inhibition of Cyclooxygenase-2 (COX-2) by this compound. COX-2 is an enzyme that becomes upregulated during inflammation and is responsible for the production of prostaglandins. nih.gov Selective inhibition of COX-2 can reverse inflammatory symptoms. nih.gov Flavonoids, the broader class of compounds to which isoflavones belong, have been investigated as COX-2 inhibitors. youtube.com The anti-inflammatory effects of some compounds are attributed to their ability to inhibit COX-2. nih.gov

Compound Class Enzyme Target General Activity Reference
FlavonoidsCyclooxygenase-2 (COX-2)Potential for inhibition, contributing to anti-inflammatory effects. youtube.com

Direct studies on the aromatase inhibitory activity of this compound are not available. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. nih.govyoutube.com Flavones and isoflavones are known competitive inhibitors of aromatase. nih.gov However, studies have shown that isoflavones are generally poorer inhibitors of aromatase compared to flavones. nih.gov The inhibitory potential of flavonoids against aromatase is influenced by their chemical structure. nih.gov For example, methylation of certain hydroxyl groups can impact inhibitory activity and bioavailability. nih.gov

Compound Class Enzyme Target General Inhibitory Activity Key Findings Reference
IsoflavonesAromataseGenerally weaker inhibitors than flavones.Competitive inhibition with respect to the androgen substrate. nih.gov
FlavonesAromatasePotent inhibitors, with activity dependent on hydroxylation and methoxylation patterns.Methylated flavones may have improved bioavailability. nih.gov

Induction of Cell Death Pathways

This compound, also known as irisflorentin (B31313), has been evaluated for its effects on cancer cells. A study involving compounds isolated from the rhizome of Belamcanda chinensis (L.) DC identified irisflorentin and tested its antiproliferative effects against five tumor cell lines. nih.gov While another compound from the extract showed the highest activity, irisflorentin was among the compounds evaluated. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. In human breast cancer cells, related flavonoids have been shown to induce apoptosis by modulating the expression of key regulatory proteins. researchgate.netnih.gov For example, the flavonoid 5,7-dihydroxyflavone enhances TRAIL-induced apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov Similarly, genistein, a widely studied isoflavone, has been shown to protect hippocampal neurons in aging rats by inhibiting endoplasmic reticulum stress-induced apoptosis. nih.gov Ethanol extracts of Iris nertschinskia, a plant known to contain isoflavones, induced a significant increase in the sub-G1 cell population in MDA-MB231 breast cancer cells, which is an indicator of apoptosis. waocp.org

An essential characteristic of a potential anti-cancer compound is its ability to selectively kill cancer cells while sparing normal, healthy cells. This selective cytotoxicity is a critical area of investigation. While irisflorentin has been tested for its antiproliferative effects, specific studies detailing its selective cytotoxicity against cancer cells versus normal cells are not extensively documented in the available research. nih.gov

However, the principle of selective cytotoxicity has been demonstrated for other flavonoids. For instance, 5,7-dihydroxyflavone was found to sensitize several human cancer cell lines to TRAIL-induced cell death, an effect that was not observed in normal human hepatocytes. nih.gov The selectivity index (SI), which compares the cytotoxic activity against cancer cells versus normal cells, is used to quantify this effect. brieflands.com Studies on other natural compounds have shown that they can induce proliferation damage and apoptosis in cancer cells with no significant toxicity to normal cells. nih.gov This selectivity can be linked to the unique cellular environment of cancer cells, such as higher levels of reactive oxygen species (ROS), which can be exploited by certain compounds to trigger cell death pathways specifically in malignant cells. nih.gov

Receptor-Ligand Binding Studies

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and features a binding site for benzodiazepines, a class of drugs used for their anxiolytic and sedative properties. mdpi.com While extensive research has been conducted on the interaction of flavonoids with this receptor site, specific data on the binding affinity of the isoflavone this compound is not prominently available in the reviewed literature.

It is crucial to distinguish between isoflavones and their structural isomers, flavones. Research has shown that certain flavones with substitution patterns similar to the subject compound exhibit high affinity for the benzodiazepine (B76468) binding site. For example, 5,7,2'-trihydroxy-6,8-dimethoxyflavone , a flavone (B191248) isolated from Scutellaria baicalensis, demonstrated a very high affinity for the benzodiazepine receptor, with a K(i) value of 6.05 nM, comparable to diazepam. nih.govdrugbank.com Structure-activity relationship studies support that a 2'-hydroxyl substitution on the flavone backbone is a critical feature for high binding affinity. mdpi.comnih.gov Another related flavone, 5,7-dihydroxy-6-methoxyflavone (oroxylin A), also binds to this site, acting as an antagonist. nih.gov These findings underscore the potential of the flavonoid scaffold for interacting with the GABA-A receptor, although direct evidence for this compound is currently lacking.

Table 3: GABA Receptor Benzodiazepine Site Affinity for Related Flavones

Compound Name Compound Class Source Binding Affinity (Ki or IC50) Citation
5,7,2'-trihydroxy-6,8-dimethoxyflavone Flavone Scutellaria baicalensis 6.05 nM (Ki) nih.gov

Estrogen Receptor Binding and Activation

This compound is classified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like properties. Phytoestrogens can interact with estrogen receptors (ERs), which are key components of the endocrine system involved in a wide range of physiological processes. nih.gov The structural similarity of these compounds to mammalian estrogens, such as estradiol, allows them to bind to ERs and elicit either estrogenic or anti-estrogenic effects. mdpi.comresearchgate.net

Data from computational predictions indicate that this compound has a high probability of binding to the estrogen receptor. plantaedb.com This binding potential is a critical aspect of its mechanism of action, suggesting that it can modulate gene expression and cellular responses through ER-mediated pathways. The interaction with ERs can influence various physiological functions, positioning such compounds as potential non-steroidal alternatives for influencing estrogen-related processes. mdpi.comresearchgate.net

The activation of ERs by phytoestrogens like isoflavones can trigger a cascade of intracellular events. These can include the direct regulation of gene transcription through estrogen response elements in the DNA or indirect modulation of other signaling pathways. For instance, the phytoestrogen daidzein (B1669772) has been shown to modulate the expression of the estrogen-responsive gene, EGFR, through the specific activation of both ERα and ERβ isoforms. nih.gov This highlights the potential for this compound to exert its biological effects through similar ER-dependent mechanisms.

Table 1: Predicted Receptor Binding Profile of this compound

Receptor Binding Prediction Probability
Estrogen Receptor + 85.59%
Androgen Receptor + 78.05%
Thyroid Receptor + 67.54%
Glucocorticoid Receptor + 87.90%
Aromatase + 82.65%
PPAR gamma + 74.49%

Data sourced from computational predictions. plantaedb.com

Influence on Cellular Processes

Regulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various chronic diseases. Flavonoids, including this compound, are recognized for their antioxidant properties. These compounds can neutralize free radicals and modulate cellular antioxidant defense systems. nih.gov

The antioxidant capacity of flavonoids is often attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby stabilizing them. Studies on structurally similar 5,6,7-trihydroxyflavones have demonstrated potent antioxidant activities, including strong radical scavenging capabilities. nih.gov For example, compounds like baicalein (B1667712) and 6-hydroxykaempferol (B1588450) have shown high antioxidant activity, which is believed to contribute to their biological effects. nih.gov

Furthermore, the neuroprotective effects of a related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, have been linked to its ability to attenuate redox imbalance in neuronal cells. This is achieved by regulating the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), a key indicator of oxidative stress. nih.gov This suggests that this compound may also exert its effects by modulating intracellular antioxidant mechanisms and protecting cells from oxidative damage.

Modulation of Inflammatory Response Pathways

Inflammation is a crucial immune response, but its dysregulation can lead to chronic inflammatory diseases. Many flavonoids have been shown to possess anti-inflammatory properties by interfering with key signaling pathways involved in the inflammatory process. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. nih.govnih.gov

Research on related methoxyflavones has demonstrated their ability to suppress the activation of these pathways. For instance, certain flavonoids can inhibit the production of nitric oxide and prostaglandin (B15479496) E2, key inflammatory mediators, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This is often achieved by preventing the nuclear translocation of NF-κB and inhibiting the phosphorylation of MAPK proteins such as ERK, p38, and JNK. nih.govnih.gov

A study on 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone, another complex methoxylated flavonoid, revealed its anti-inflammatory action through the inhibition of p65 protein migration into the nucleus, a critical step in NF-κB activation. nih.gov Given the structural similarities, it is plausible that this compound modulates inflammatory responses through similar mechanisms, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Effect on Cell Membrane Permeability and Integrity

The cell membrane is a vital barrier that controls the passage of substances into and out of the cell. Some flavonoids have been shown to interact with and alter the properties of cell membranes, which can be a key aspect of their biological activity.

In the context of antimicrobial effects, studies on other flavonoids have indicated that they can affect the integrity of the plasma membrane of microorganisms. For example, a flavone isolated from Dodonaea viscosa was found to affect the integrity of the plasma membrane of Candida albicans at certain concentrations, suggesting that it can disrupt the cell's protective barrier. researchgate.net This disruption can lead to the leakage of intracellular components and ultimately cell death. While this effect was observed in a fungal species, it points to the potential of flavonoids to interact with and disrupt cell membranes. The specific effects of this compound on the permeability and integrity of various cell types, including mammalian cells, would require further investigation to be fully understood.

Impact on Nucleic Acid Synthesis and Energy Metabolism in Microorganisms

The antimicrobial activity of certain natural products has been linked to their ability to interfere with essential microbial processes such as nucleic acid synthesis and energy metabolism.

Research into the mechanisms of antimicrobial compounds has shown that some can inhibit the synthesis of DNA and RNA in bacteria, leading to a halt in their replication and growth. One study on an antimicrobial natural product demonstrated that its mechanism involved measuring the dissolution of nucleic acids and proteins in pathogenic strains. nih.gov This suggests that interference with these fundamental cellular processes is a viable strategy for antimicrobial action.

Furthermore, disrupting the energy metabolism of microorganisms is another key mechanism of action. For instance, the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane, is a known target for antifungal drugs. A flavone compound, 5,6,8-trihydroxy-7,4' dimethoxy flavone, has been shown to inhibit ergosterol synthesis in Candida albicans. researchgate.net Additionally, studies have demonstrated that inhibiting nucleotide biosynthesis can enhance the effectiveness of antifungal agents, indicating that targeting these pathways can be an effective antimicrobial strategy. plos.org While direct evidence for this compound is not yet available, these findings in related compounds suggest potential mechanisms for its reported antimicrobial activities.

Structure Activity Relationship Sar Studies

Influence of Hydroxylation Patterns on Bioactivity

The number and position of hydroxyl (-OH) groups on the isoflavone (B191592) scaffold are critical determinants of bioactivity, influencing properties such as antioxidant capacity and enzyme inhibition.

Role of Hydroxyl Groups at Positions 5, 7, and 2'

The hydroxyl groups at positions 5, 7, and 2' each contribute to the molecule's chemical properties and biological interactions. The 5-hydroxyl group is known to form a hydrogen bond with the adjacent carbonyl group at position 4, which can influence the planarity of the molecule and its ability to chelate metal ions, a key feature for antioxidant activity. Studies on various flavonoids have consistently shown that the 5-OH group is a significant contributor to their biological actions. researchgate.net

The 7-hydroxyl group is also a common feature in many bioactive isoflavones, including the well-known genistein (B1671435) and daidzein (B1669772). Its presence is often associated with estrogenic activity and antioxidant effects.

Significance of Hydroxyl Groups on B-ring (e.g., 4')

The position of the hydroxyl group on the B-ring significantly affects the bioactivity of isoflavones. The most studied isoflavones, such as genistein and tectorigenin (B1682738), possess a 4'-hydroxyl group. This substitution is often considered crucial for estrogenic activity and is a key feature for potent antioxidant effects.

A direct comparison of bioactivity between 5,7,2'-Trihydroxy-6-methoxyisoflavone and its 4'-hydroxy isomer, tectorigenin, would provide clear insights into the significance of the B-ring hydroxylation pattern. While no studies directly comparing these two specific compounds were found, we can infer the importance of the hydroxyl position from studies on related isoflavones. For example, in studies of prostaglandin (B15479496) E2 (PGE2) inhibition, a marker of anti-inflammatory activity, the substitution pattern on the B-ring is a known determinant of potency.

Impact of Methoxy (B1213986) Group at Position 6

The presence of a methoxy (-OCH3) group at position 6 on the A-ring is a distinguishing feature of this compound and has a profound impact on its lipophilicity and metabolic stability.

Comparison with Non-Methoxylated and Di-Methoxylated Analogs

The introduction of a methoxy group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, it may also alter its binding to biological targets. A comparison with a non-methoxylated analog (5,7,2'-trihydroxyisoflavone) and a di-methoxylated analog (e.g., 5,7-dihydroxy-6,2'-dimethoxyisoflavone) would be highly informative.

Positional Isomerism and its Effect on Activity (e.g., comparison with Tectorigenin)

Positional isomerism plays a critical role in the bioactivity of isoflavones. Tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone) is a positional isomer of the target compound, differing only in the position of the hydroxyl group on the B-ring (4' vs. 2'). mdpi.com

Tectorigenin has been the subject of numerous studies and has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. mdpi.comnih.govnih.gov For instance, in studies investigating the inhibition of prostaglandin E2 (PGE2) production, tectorigenin showed potent activity. researchgate.net This suggests that the 5,7-dihydroxy-6-methoxy substitution pattern on the A-ring is favorable for this particular anti-inflammatory action.

A direct comparison of the anti-inflammatory or cytotoxic activity of this compound with tectorigenin would be necessary to definitively determine the influence of the 2'-OH versus the 4'-OH position. Lacking such a direct study, we can look at the relative activities of other isoflavones to understand the importance of this isomerism.

Interactive Data Table: Anti-inflammatory Activity of Related Isoflavones

While data for this compound is not available, the following table presents the inhibitory activity of related isoflavones on prostaglandin E2 (PGE2) production, a key marker of inflammation.

CompoundStructure (Hydroxylation/Methoxylation Pattern)PGE2 Inhibition Potency
Tectorigenin 5,7,4'-trihydroxy-6-methoxyisoflavoneHigh
Irisolidone 5,7-dihydroxy-6,4'-dimethoxyisoflavoneHigh
Genistein 4',5,7-trihydroxyisoflavoneModerate
Glycitein 4',7-dihydroxy-6-methoxyisoflavoneLow
Daidzein 4',7-dihydroxyisoflavoneLow

Data sourced from a study on the inhibition of PGE2 production in TPA-stimulated rat peritoneal macrophages. researchgate.net The order of potency was reported as Irisolidone, Tectorigenin > Genistein > Glycitein > Daidzein.

This data indicates that the presence of both a 5-hydroxyl group and a 6-methoxy group, as seen in Tectorigenin and Irisolidone, contributes significantly to higher anti-inflammatory potency in this assay. researchgate.net

Role of Phenyl Ring (B-ring) Substitutions

Substituents on the B-ring are pivotal in determining the specific biological activities of isoflavones. The nature, number, and position of these substituents can influence everything from antioxidant potential to enzyme inhibition and receptor binding.

Studies on synthetic isoflavone analogs have shown that modifying the B-ring can lead to compounds with improved antiproliferative activities against various cancer cell lines. nih.gov The specific substitution pattern on the B-ring can influence the molecule's ability to interact with key cellular targets, such as protein kinases or tubulin.

Effects of Prenyl Groups and Other Substituents

The introduction of prenyl groups and other substituents onto the isoflavone scaffold can significantly modulate their biological properties. Prenylation, the attachment of a five-carbon isoprenoid unit, often enhances the bioactivity of flavonoids by increasing their lipophilicity, which can improve their affinity for biological membranes and target proteins.

Research on a series of isoflavone derivatives has shed light on the impact of prenylation and methoxy groups on their estrogenic activity. A study investigating eight isoflavone derivatives isolated from Erythrina poeppigiana demonstrated that a 7-methoxy substitution, similar to the one in this compound, combined with a 3'-isoprenyl group on the genistein skeleton, led to a significant activation of both estrogen receptor alpha (ERα) and beta (ERβ). rsc.org These derivatives were found to be active at concentrations ten times lower than genistein itself. rsc.org Conversely, an isoprenyl substitution at the C-6 position of the A-ring had minimal impact on the estrogenic activity. rsc.org Interestingly, some prenylated isoflavonoids have been shown to act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific estrogenic or anti-estrogenic effects. nih.gov This suggests that the position of the prenyl group is a key determinant of the biological response.

The antimicrobial activity of isoflavones is also heavily influenced by their substitution patterns. Studies on prenylated flavonoids have shown that the presence of a prenyl group at either the C-6 or C-8 position, along with hydroxyl groups at C-5, C-7, and C-4', is crucial for antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While direct studies on the antimicrobial effects of prenylated this compound are scarce, the general findings suggest that the addition of a prenyl group could be a viable strategy to enhance its antimicrobial potential. The table below summarizes the effects of different substituents on the biological activities of isoflavone analogs.

Substituent/ModificationPosition(s)Effect on Biological ActivityReference
7-Methoxy and 3'-IsoprenylC-7, C-3'Significant activation of ERα and ERβ rsc.org
6-IsoprenylC-6Little impact on estrogenic activity rsc.org
Prenyl GroupGeneralOften results in anti-estrogenic activity nih.gov
Prenyl GroupC-6 or C-8Key for antibacterial activity nih.gov
Hydroxyl GroupsC-5, C-7, C-4'Important for antibacterial activity nih.gov

Conformation and Stereochemistry in Ligand Binding

The three-dimensional structure of a molecule is paramount for its interaction with biological receptors. The conformation (spatial arrangement of atoms) and stereochemistry (the 3D arrangement of atoms and molecules and their effect on chemical reactions) of an isoflavone dictate how it fits into the binding pocket of a protein, influencing its agonist or antagonist activity.

The biosynthesis of isoflavones involves a key intermediate, 2-hydroxyisoflavanone (B8725905), which is then dehydrated to form the final isoflavone. The enzyme responsible for this dehydration, 2-hydroxyisoflavanone dehydratase (HID), has a specific active site architecture that accommodates the substrate. nih.gov The structure of HID reveals a characteristic α/β-hydrolase fold and a catalytic triad (B1167595) that facilitates the dehydration reaction. nih.gov Understanding the stereospecificity of such enzymes provides insights into the preferred conformation of their substrates.

Stereochemistry plays a fundamental role in pharmacology, as different stereoisomers of a molecule can have vastly different biological activities. nih.gov While this compound itself is achiral, the introduction of chiral centers through the addition of certain substituents would result in stereoisomers that could exhibit distinct binding affinities and efficacies at various receptors. The ability to distinguish between stereoisomers and to understand their different target binding profiles is crucial for the development of selective drugs. nih.gov

Rational Design and Synthesis of Bioactive Analogs

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.gov By understanding the structure-activity relationships of a lead compound like this compound, medicinal chemists can design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

Several synthetic strategies have been developed for the preparation of isoflavones and their derivatives. A common approach involves the condensation of a deoxybenzoin (B349326) with a formylating agent, followed by cyclization. nih.gov For instance, 7-methoxy-4'-hydroxyisoflavone has been synthesized by the condensation of the corresponding deoxybenzoin with dimethylformamide dimethylacetal. nih.gov The synthesis of 2'-hydroxyisoflavones, which are useful intermediates for more complex flavonoids, has also been reported. tandfonline.com

Modern synthetic methods, such as metal-catalyzed cross-coupling reactions, have provided efficient routes to a wide array of isoflavone analogs. rsc.org The Suzuki-Miyaura coupling, for example, has been employed in the synthesis of isoflavones by reacting a 3-iodochromone with a suitable boronic acid. nih.gov This methodology allows for the introduction of diverse substituents on the B-ring, facilitating the exploration of a broad chemical space for SAR studies. The table below outlines some of the synthetic methods used to generate isoflavone analogs.

Synthetic MethodDescriptionApplicationReference
Deoxybenzoin CondensationCondensation with a formylating agent followed by cyclization.Synthesis of various isoflavones. nih.gov
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of a 3-iodochromone and a boronic acid.Diversification of the B-ring. nih.gov
Negishi Cross-CouplingPalladium-catalyzed coupling of an aryl halide with a C-3 zincated chromone.Synthesis of isoflavones like biochanin A. rsc.org
Oxidative CyclizationOxidative cyclization of a 2'-hydroxyisoflavone.Confirmation of isoflavone structures. rsc.org

The insights gained from SAR studies, coupled with advanced synthetic methodologies, pave the way for the rational design of novel isoflavone-based therapeutic agents with tailored biological activities.

Future Research Directions and Potential Applications in Research Models

Elucidation of Additional Molecular Targets and Signaling Pathways

Currently, there is a lack of specific data identifying the molecular targets and signaling pathways directly modulated by 5,7,2'-Trihydroxy-6-methoxyisoflavone. Future research should aim to screen this compound against a wide array of receptors, enzymes, and other cellular components to identify its primary and secondary targets. Investigating its influence on key signaling cascades, such as those involved in inflammation, cell proliferation, and apoptosis, would be a crucial first step.

Comprehensive in vivo Pharmacological Evaluation in Animal Models (excluding human applications)

There are no published in vivo studies in animal models specifically for this compound. Future pharmacological evaluations in rodent or other appropriate animal models are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological effects at a systemic level. Such studies would be foundational for any further exploration of its properties.

Development of Novel Analytical Methods for Trace Analysis

While general analytical techniques for flavonoids exist, the development of highly sensitive and specific analytical methods for the trace analysis of this compound in complex biological matrices would be highly beneficial. This would enable accurate quantification in preclinical pharmacokinetic studies and facilitate a better understanding of its metabolic fate.

Exploration of Synergistic Effects with other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is an unexplored area. Research into its combined effects with other flavonoids, or even established therapeutic agents, in various in vitro and in vivo models could reveal enhanced or novel biological activities.

Application as a Chemical Probe for Biological Processes

Given its specific chemical structure, this compound could potentially be developed into a chemical probe to study specific biological processes. Once its molecular targets are identified, the compound could be modified with fluorescent or affinity tags to visualize and investigate the function of these targets within cellular systems. However, without knowledge of its specific biological interactions, its application as a chemical probe remains a hypothetical prospect.

Biosynthetic Engineering for Enhanced Production in Plants or Microorganisms

The natural abundance and biosynthetic pathway of this compound are not well-documented. Future research could focus on identifying the genes and enzymes involved in its production in plants. This knowledge could then be applied to engineer plants or microorganisms for the enhanced and sustainable production of this specific isoflavone (B191592), which would be crucial for enabling more extensive research.

Q & A

Q. How can dietary intake levels of 5,7,2'-Trihydroxy-6-methoxyisoflavone be accurately determined in epidemiological studies?

Methodological Answer:

  • Use food frequency questionnaires (FFQs) combined with region-specific isoflavone databases (e.g., Chinese or Japanese Food Composition Tables) to estimate intake by multiplying serving sizes by frequency and isoflavone content .
  • Validate intake measurements using urinary or serum biomarkers (e.g., daidzein, genistein metabolites) to account for individual variability in absorption and metabolism .
  • Avoid relying solely on FFQs for polyphenol intake, as they lack precision for isoflavones due to day-to-day variability in soy consumption .

Q. What experimental models are appropriate for studying the effects of this compound on cancer pathways?

Methodological Answer:

  • Use rodent breast cancer models with standardized diets, ensuring precise reporting of isoflavone source, dose per animal, and plasma/tissue concentrations to improve translatability to humans .
  • For in vitro studies, maintain physiologically relevant concentrations (e.g., IC50 values between 5–40 μM for genistein) and compare aglycone vs. glycoside forms to mimic dietary metabolism .

Q. How should isoflavone-enriched diets be formulated in animal studies to ensure reproducibility?

Methodological Answer:

  • Base diets on standardized compositions (e.g., AIN-93G) and supplement with purified isoflavones at doses reflecting human intake ranges (e.g., 0.1% of diet for high-fat intervention studies) .
  • Report isoflavone purity (>98%) and quantify metabolites in plasma/tissues to confirm bioavailability .

Advanced Research Questions

Q. How can pharmacokinetic variability in this compound dosing studies be addressed?

Methodological Answer:

  • Compare aglycones and glycosides: Aglycones reach peak plasma concentrations faster (~5–7 hours) than glycosides (~9 hours) due to delayed hydrolysis in the gut .
  • Account for methoxylation effects: Methoxylated derivatives (e.g., 6-methoxyisoflavones) exhibit distinct absorption profiles and tissue distribution compared to hydroxylated analogs .
  • Use compartmental pharmacokinetic models to estimate tissue-specific exposure, considering factors like BMI and gut microbiota composition .

Q. How do regional differences in isoflavone intake impact colorectal cancer risk assessments?

Methodological Answer:

  • Stratify analyses by population (Asian vs. Western): Asian studies often report higher intakes (>50 mg/day) but show no significant risk reduction, while Western case-control studies with lower intakes (<10 mg/day) show protective effects .
  • Adjust for soy food type (fermented vs. non-fermented) and confounders like lifestyle factors (e.g., exercise, fruit intake) that influence urinary excretion .

Q. What statistical approaches are robust for analyzing contradictory data on isoflavone effects in cancer studies?

Methodological Answer:

  • Perform subgroup analyses by study design (prospective vs. case-control) and hormone receptor status to identify confounding variables .
  • Use meta-regression to explore heterogeneity in outcomes, particularly for dose-response relationships and equol-producer status .

Q. How can urinary biomarkers be optimized to assess this compound exposure in obesity studies?

Methodological Answer:

  • Combine urinary isoflavone measurements with serum analyses, as obesity alters gut microbiota (e.g., Clostridium spp.) responsible for daidzein metabolism .
  • Normalize urinary excretion rates to creatinine and adjust for dietary factors (e.g., fruit intake) that inversely correlate with isoflavone excretion .

Methodological Considerations

Q. What factors should guide the choice between structural analogs in bioavailability studies?

Methodological Answer:

  • Prioritize analogs with documented metabolic stability (e.g., methoxylated derivatives like 6-methoxyisoflavones) over hydroxylated forms, which undergo rapid conjugation .
  • Use LC-MS/MS to quantify tissue-specific distribution, focusing on organs with high estrogen receptor density (e.g., breast, prostate) .

Q. How can inter-individual variability in equol production be incorporated into clinical trial design?

Methodological Answer:

  • Screen participants for equol-producer status using urinary metabolomics and stratify randomization to account for microbiota-dependent metabolic differences .
  • Use isoflavone supplements with standardized glycitein content, which exhibits slower metabolism and higher plasma stability .

Q. What quality control measures are critical for isoflavone supplement studies?

Methodological Answer:

  • Verify supplement purity (>98%) via HPLC and cross-check against manufacturer claims to address batch-to-batch variability .
  • Report pharmacokinetic parameters (e.g., AUC, tmax) for all isoflavone forms administered, as glycosides and aglycones have distinct bioavailability profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.